![molecular formula C15H14Cl2N4OS B3017725 3-((2,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891127-55-2](/img/structure/B3017725.png)
3-((2,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-((2,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one" is a derivative of triazolopyrimidine, a class of heterocyclic compounds that have been extensively studied for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various triazolopyrimidine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives typically involves the cyclization of precursor molecules under specific conditions. For instance, the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines involves the preparation of these compounds and evaluation of their binding affinity to serotonin receptors . Similarly, the synthesis of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines is achieved through oxidative cyclization of pyrimidinylhydrazines with iodobenzene diacetate in methanol . These methods suggest that the synthesis of the compound may also involve cyclization reactions and the use of halogenated reagents.
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazolopyrimidine core, which can be further substituted with various functional groups. The papers describe the confirmation of chemical structures through techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectral studies . These analytical methods are crucial for determining the structure of the compound "3-((2,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one" and confirming the presence of substituents like the 2,4-dichlorobenzylthio group and the propyl group.
Chemical Reactions Analysis
The reactivity of triazolopyrimidine derivatives with various reagents can lead to the formation of new compounds with potential biological activities. For example, the chlorosulfonation of 3-methyl[1,2,4]triazolo[4,3-a]pyrimidine with chlorosulfonic acid in the presence of thionyl chloride leads to substitution at C-6 and the formation of sulfonamide derivatives with antitumor activity . This indicates that the compound of interest may also undergo similar reactions, potentially leading to the formation of biologically active derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The papers do not provide specific details on these properties for the compounds studied; however, they do mention the evaluation of antimicrobial activity and antitumor activity , suggesting that these derivatives have significant biological relevance. The compound "3-((2,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one" may also exhibit unique physical and chemical properties that could be explored for potential applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
- A variety of [1,2,4]triazolo[4,3-a]pyrimidines, including derivatives similar to the specified compound, have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives demonstrated mild activities, indicating potential use in antimicrobial applications (Gomha et al., 2018).
Synthesis and Structural Analysis
- The synthesis of related [1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives, involving heterocyclization and nucleophilic displacement processes, has been described. These syntheses contribute to the understanding of the structural characteristics of such compounds, which is crucial for their application in scientific research (Davoodnia et al., 2008).
Novel Derivative Synthesis
- Research has focused on synthesizing novel derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine-5,6-dione, expanding the range of triazolo[4,3-a]pyrimidine compounds available for various scientific applications (Mosselhi, 2002).
Antitumor Activity
- Certain derivatives of 1,2,4-triazolo[4,3-a]pyrimidin-6-sulfonamide, closely related to the specified compound, have been synthesized and shown to exhibit inhibitory effects on the growth of various cancer cell lines. This suggests potential applications in cancer research and therapy (Hafez & El-Gazzar, 2009).
Antibacterial Agents
- Studies have been conducted on the synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines, demonstrating significant antibacterial activity against various pathogens, indicating their potential as antibacterial agents (Kumar et al., 2009).
Wirkmechanismus
Target of Action
Similar compounds have been found to targetP300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that regulates gene expression by promoting chromatin accessibility to transcription factors .
Mode of Action
It is suggested that similar compounds may exert their effects by binding to pcaf, thereby modulating its activity . This interaction can lead to changes in gene expression, potentially influencing various cellular processes .
Biochemical Pathways
Given the potential target of pcaf, it is plausible that the compound could influence pathways related to gene expression and chromatin remodeling .
Result of Action
If the compound does indeed target pcaf, it could potentially influence gene expression and cellular processes
Eigenschaften
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4OS/c1-2-3-11-7-13(22)18-14-19-20-15(21(11)14)23-8-9-4-5-10(16)6-12(9)17/h4-7H,2-3,8H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEHTECSUHDZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3017642.png)

![4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3017644.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3017647.png)
![N-(1',2-dimethyl-5'-morpholino-6'-oxo-1',6'-dihydro-[3,3'-bipyridin]-5-yl)-2-(trifluoromethyl)isonicotinamide](/img/structure/B3017650.png)
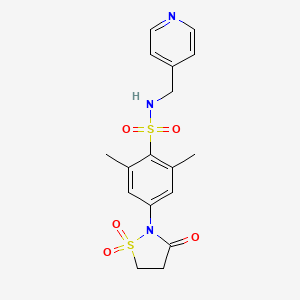
![1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid](/img/structure/B3017653.png)

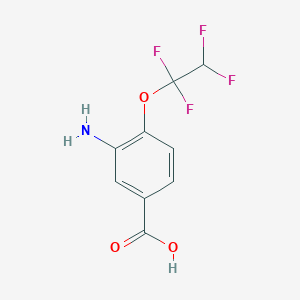
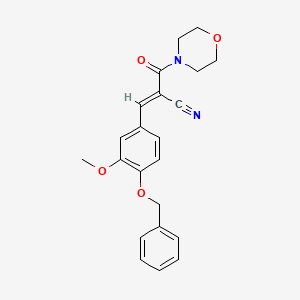
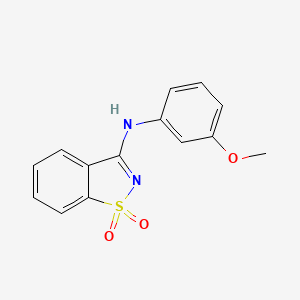
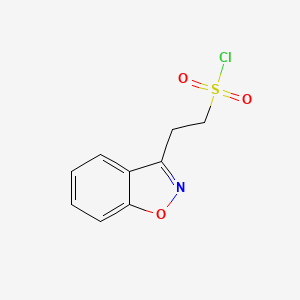
![N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B3017664.png)